Home > Products > Screening Compounds P24575 > N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide - 2034511-45-8

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide

Catalog Number: EVT-3066253
CAS Number: 2034511-45-8
Molecular Formula: C13H16N4O2S
Molecular Weight: 292.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    • Compound Description: Hu7691 is a potent and selective Akt inhibitor that exhibits low activity in inducing HaCaT apoptosis. It has promising kinase selectivity and excellent anticancer cell proliferation potencies. []
    • Relevance: Hu7691 shares a 1-methyl-1H-pyrazol-5-yl moiety with the target compound, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide. Both compounds contain this specific pyrazole derivative within their structures. []

    3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    • Compound Description: APD791 is a novel, highly selective 5-HT2A receptor inverse agonist, showing potent activity on platelets and vascular smooth muscle. It demonstrates good oral bioavailability across different species and possesses an acceptable safety profile. [, ]
    • Relevance: Similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide, APD791 incorporates a 1-methyl-1H-pyrazol-5-yl group within its structure, indicating a structural similarity in this specific pyrazole derivative. [, ]

    (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

    • Compound Description: This teraryl oxazolidinone compound demonstrates promising antimicrobial activity, particularly against MRSA. Its phosphate form displays high water solubility, enhancing its potential for in vivo applications. []
    • Relevance: This oxazolidinone derivative and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide belong to the same class of compounds known as pyrazole derivatives due to the presence of a pyrazole ring in their structures. []

    4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812)

    • Compound Description: MG2-1812 acts as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2), making it a valuable tool for studying this receptor subtype. []
    • Relevance: MG2-1812 shares a common structural motif with N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide, which is the presence of a methylated pyrazole ring. Both compounds incorporate this specific pyrazole derivative within their structures. []

    N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. It displays good efficacy in rodent models of choroidal neovascularization (CNV) and has limited systemic exposure after topical ocular administration. []
    • Relevance: Both Acrizanib and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide feature a methylated pyrazole ring in their structures. While their core structures differ, this shared feature suggests a potential for similar pharmacological activity, particularly in areas where pyrazole derivatives are known to be active. []

    4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

    • Compound Description: This pyrazolo[3,4-b]pyridine derivative acts as a selective inhibitor of HSP90α and HSP90β, exhibiting potent antitumor effects in vivo. Its unique binding mode at the HSP90 N-terminal ATP binding site makes it an interesting candidate for further development. []
    • Relevance: Both this benzamide derivative and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide fall under the category of heterocyclic compounds, and they both specifically contain a methylpyrazole moiety within their structures. This shared heterocyclic structure suggests that these compounds might interact with biological targets in similar ways. []

    3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine

    • Compound Description: This compound serves as a scaffold for developing derivatives with potential antitumor and antibacterial activities. Some derivatives have shown promising results in preliminary studies, warranting further investigation. []
    • Relevance: The 3-methyl-1H-pyrazol-5-amine core structure present in this compound is also found in N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide. This structural similarity suggests that these compounds might share similar chemical properties and could potentially interact with biological targets in related ways. []

    N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

    • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor that selectively targets oncogenic EGFR mutants over wild-type EGFR, displaying potent activity against common EGFR mutations. []
    • Relevance: PF-06747775 and the target compound, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide, both incorporate a methylated pyrazole ring within their structures. Despite their differing core structures and mechanisms of action, this shared feature highlights the versatility of this pyrazole derivative in medicinal chemistry and its potential for engaging biological targets. []

    4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

    • Compound Description: VU-1545 acts as a potent positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), showing a significant increase in both binding and functional activities compared to CDPPB. []
    • Relevance: VU-1545 and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide share a common structural element: the pyrazole ring. This ring is a key feature in many bioactive compounds and suggests a potential for these compounds to exhibit similar pharmacological properties. []

    N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride

    • Compound Description: This compound is an improved AKT inhibitor, demonstrating enhanced efficacy compared to earlier compounds in its class. Its crystalline hydrochloride salt form is particularly notable. [, ]
    • Relevance: This thiophenecarboxamide derivative, like N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide, contains a 1-methyl-1H-pyrazol-5-yl substituent. This common structural element suggests that both compounds might exhibit comparable pharmacological activities, particularly in relation to AKT inhibition. [, ]

    5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

    • Compound Description: This series of compounds are potent and selective monoamine oxidase B (MAO-B) inhibitors. They have shown efficacy in improving memory and cognition in rodent models, making them potential candidates for treating neurodegenerative diseases. []
    • Relevance: Similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide, these thiophene-2-carboxamide derivatives incorporate a methylated pyrazole ring in their structures. This structural similarity, particularly the presence of the methyl group on the pyrazole ring, suggests a potential for overlapping pharmacological activities between these compounds. []

    Ethyl 2-(Dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate (AV0038)

    • Compound Description: AV0038 is a new anti-influenza drug candidate showing high efficacy in preventing and treating influenza A (H3N2) in mice. It possesses favorable pharmacological properties, including good bioavailability and a safe therapeutic window. []
    • Relevance: While structurally distinct, both AV0038 and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide belong to the broad category of heterocyclic compounds. They both contain a pyridine ring and a nitrogen-containing heterocycle, indicating a potential for similar types of biological activities. []

    2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline Succinate

    • Compound Description: This novel quinoline succinate salt demonstrates potential for treating central nervous system disorders. Its specific therapeutic application and mechanism of action are currently under investigation. []
    • Relevance: This quinoline derivative and N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide share a key structural feature: both contain a methylated pyrazole ring linked to a pyridine ring. This common motif suggests that both compounds could potentially interact with similar biological targets, particularly those involving pyrazole and pyridine binding sites. []

Properties

CAS Number

2034511-45-8

Product Name

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclopropanesulfonamide

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36

InChI

InChI=1S/C13H16N4O2S/c1-17-11(9-15-20(18,19)12-4-5-12)7-13(16-17)10-3-2-6-14-8-10/h2-3,6-8,12,15H,4-5,9H2,1H3

InChI Key

ADOJNNLKOXMODM-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.